
Spectroscopic Profile of 2-Methoxyquinoline-7-
carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
2-Methoxyquinoline-7-carboxylic

acid

CAS No.: 1374258-40-8

Cat. No.: B3338882
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This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxyquinoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal

chemistry and materials science. This document details the expected Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopic characteristics. It is designed to be a foundational resource for researchers,

scientists, and drug development professionals, offering detailed methodologies and data

interpretation to facilitate the identification, characterization, and application of this molecule.

Introduction to 2-Methoxyquinoline-7-carboxylic
acid
2-Methoxyquinoline-7-carboxylic acid belongs to the quinoline class of compounds, which

are known for their broad range of biological activities. The presence of the methoxy and

carboxylic acid functionalities on the quinoline scaffold suggests potential for diverse chemical

modifications and biological interactions. Accurate structural elucidation and purity assessment

are paramount for any research and development involving this compound. Spectroscopic
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techniques are the cornerstone of this characterization, providing unambiguous evidence of the

molecular structure.

Molecular Structure:

Caption: Chemical structure of 2-Methoxyquinoline-7-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

a molecule. For 2-Methoxyquinoline-7-carboxylic acid, ¹H and ¹³C NMR will provide

definitive information on the substitution pattern and the electronic environment of each atom.

Experimental Protocol: NMR Analysis
A standardized protocol for the NMR analysis of 2-Methoxyquinoline-7-carboxylic acid is

provided below.

Sample Preparation:

Weighing the Sample: Accurately weigh 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR

experiments.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability

to dissolve polar compounds and the potential to observe the exchangeable proton of the

carboxylic acid.[1]

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out

any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[1]

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an

internal standard like tetramethylsilane (TMS) can be added.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 17 Tech Support

https://www.benchchem.com/product/b3338882/docs?utm_src=pdf-body#spectroscopic-profile-of-2-methoxyquinoline-7-carboxylic-acid-an-in-depth-technical-guide
https://www.benchchem.com/product/b3338882/docs?utm_src=pdf-body#spectroscopic-profile-of-2-methoxyquinoline-7-carboxylic-acid-an-in-depth-technical-guide
https://www.benchchem.com/product/b3338882/docs?utm_src=pdf-body#spectroscopic-profile-of-2-methoxyquinoline-7-carboxylic-acid-an-in-depth-technical-guide
https://chempap.org/file_access.php?file=542a75.pdf
https://chempap.org/file_access.php?file=542a75.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3338882?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of

400 MHz or higher to ensure good signal dispersion.

¹H NMR Parameters:

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Employ a relaxation delay that allows for full relaxation of all protons.

¹³C NMR Parameters:

Use a wider spectral width (e.g., 0-200 ppm).

A greater number of scans will be required due to the lower natural abundance of ¹³C.

Proton decoupling should be used to simplify the spectrum and improve sensitivity.

Data Processing:

Apply Fourier transform to the raw data.

Perform phase correction and baseline correction to obtain the final spectrum.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Reference the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H and ~39.5

ppm for ¹³C) or the internal standard.[2]
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Caption: Experimental workflow for NMR analysis.
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Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the

quinoline ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic

acid proton. The aromatic protons will likely appear in the range of 7.0-9.0 ppm.[3] The

methoxy protons are expected to appear as a singlet around 4.0 ppm, and the carboxylic acid

proton will resonate far downfield, typically between 10 and 13 ppm, and may be broad due to

hydrogen bonding and exchange.[2][3]

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Expected Coupling

Constant (J, Hz)

H-3 ~6.8 - 7.2 d ~8.5

H-4 ~7.9 - 8.3 d ~8.5

H-5 ~7.8 - 8.2 d ~8.0

H-6 ~7.4 - 7.8 dd ~8.0, ~1.5

H-8 ~8.0 - 8.4 d ~1.5

OCH₃ ~3.9 - 4.1 s -

COOH ~12.0 - 13.5 br s -

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will be characterized by signals for the nine carbons of the

quinoline ring, the carboxylic acid carbonyl carbon, and the methoxy carbon. The carbonyl

carbon will be the most downfield signal, expected in the region of 165-185 ppm.[2][4] The

aromatic carbons will resonate between 100 and 160 ppm, while the methoxy carbon will

appear around 55-60 ppm.[5]
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Carbon Assignment Expected Chemical Shift (δ, ppm)

C-2 ~160 - 165

C-3 ~110 - 115

C-4 ~135 - 140

C-4a ~120 - 125

C-5 ~125 - 130

C-6 ~120 - 125

C-7 ~130 - 135

C-8 ~105 - 110

C-8a ~145 - 150

COOH ~165 - 175

OCH₃ ~55 - 60

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is crucial for confirming its identity. Electrospray ionization (ESI) is a soft

ionization technique well-suited for polar molecules like 2-Methoxyquinoline-7-carboxylic
acid.

Experimental Protocol: ESI-MS Analysis
Sample Preparation:

Stock Solution: Prepare a stock solution of the compound at a concentration of

approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

Working Solution: Dilute the stock solution with the mobile phase (e.g., a mixture of water

and methanol or acetonitrile with a small amount of formic acid or ammonium acetate to

promote ionization) to a final concentration in the low µg/mL to ng/mL range.
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Data Acquisition:

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source,

such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

Ionization Mode: Acquire spectra in both positive and negative ion modes to observe the

protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-

500).

ESI Source Parameters: Optimize the spray voltage, capillary temperature, and gas flows

(nebulizer and drying gas) to achieve a stable and intense signal.

Data Analysis:

Identify the molecular ion peak in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

Observe other potential adducts, such as the sodium adduct [M+Na]⁺.

If using a high-resolution mass spectrometer, determine the accurate mass and calculate the

elemental composition to confirm the molecular formula.

In tandem MS (MS/MS) experiments, select the molecular ion as the precursor and fragment

it to obtain structural information.
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Caption: Experimental workflow for ESI-MS analysis.

Expected Mass Spectrometry Data
The predicted mass spectrometry data for 2-Methoxyquinoline-7-carboxylic acid (C₁₁H₉NO₃,

Monoisotopic Mass: 203.05824 Da) is presented below.[6]
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Adduct Formula Calculated m/z

[M+H]⁺ [C₁₁H₁₀NO₃]⁺ 204.0655

[M+Na]⁺ [C₁₁H₉NNaO₃]⁺ 226.0475

[M-H]⁻ [C₁₁H₈NO₃]⁻ 202.0510

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule ([M+H]⁺ at m/z

204) is expected to undergo fragmentation primarily through the loss of the carboxylic acid

group as water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da), or as formic acid (HCOOH, 46

Da). The deprotonated molecule ([M-H]⁻ at m/z 202) is expected to lose carbon dioxide (CO₂,

44 Da).

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Analysis
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg

of dry potassium bromide (KBr) in an agate mortar. Grind the mixture to a fine powder and

press it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Background Spectrum: Record a background spectrum of the empty sample compartment

(for KBr pellet) or the clean ATR crystal.
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Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum over the

desired wavenumber range (typically 4000-400 cm⁻¹).

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Sample Preparation
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Record Background
Spectrum

Record Sample
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Click to download full resolution via product page

Caption: Experimental workflow for FT-IR analysis.

Expected IR Spectral Data
The infrared spectrum is expected to show characteristic absorption bands for the carboxylic

acid and the substituted quinoline ring.
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (carboxylic acid

dimer)
2500-3300 Broad, Strong

Aromatic C-H stretch 3000-3100 Medium, Sharp

C=O stretch (carboxylic acid) 1680-1710 Strong

Aromatic C=C and C=N stretch 1400-1600 Medium to Strong

C-O stretch (carboxylic acid) 1210-1320 Strong

C-O stretch (methoxy) 1000-1250 Strong

O-H bend (out-of-plane) 900-960 Broad, Medium

The O-H stretch of the carboxylic acid will appear as a very broad band due to strong hydrogen

bonding.[7][8][9] The C=O stretch will be a strong, sharp peak, and its position may be slightly

lower than that of a simple aliphatic carboxylic acid due to conjugation with the aromatic ring.[7]

[10][11]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The conjugated system of the quinoline ring in 2-Methoxyquinoline-7-carboxylic acid is

expected to give rise to characteristic absorption bands.

Experimental Protocol: UV-Vis Analysis
Sample Preparation:

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is

transparent in the wavelength range of interest (e.g., methanol, ethanol, acetonitrile).

Stock Solution: Prepare a stock solution of the compound with a known concentration in the

chosen solvent.
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Working Solutions: Prepare a series of dilutions from the stock solution to obtain

concentrations that result in absorbance values within the linear range of the instrument

(typically 0.1-1.0).

Data Acquisition:

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Blank Spectrum: Fill a cuvette with the pure solvent and record a blank spectrum to zero the

instrument.

Sample Spectra: Record the absorption spectra of the working solutions over a suitable

wavelength range (e.g., 200-400 nm).

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).

If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) if the

concentration (c) and path length (b) are known.
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Caption: Experimental workflow for UV-Vis analysis.

Expected UV-Vis Spectral Data
The UV-Vis spectrum of 2-Methoxyquinoline-7-carboxylic acid is expected to exhibit multiple

absorption bands characteristic of the quinoline chromophore. These absorptions arise from

π→π* electronic transitions within the aromatic system. The presence of the methoxy and
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carboxylic acid substituents will influence the exact positions and intensities of these bands.

Carboxylic acids typically show a weak n→π* transition at a lower wavelength, around 200-215

nm.[10] The more intense π→π* transitions of the quinoline ring are expected at higher

wavelengths.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Methoxyquinoline-7-carboxylic acid, along with detailed experimental protocols for its

characterization. While experimental data for this specific molecule is not readily available in

the public domain, the information presented here, based on the analysis of closely related

compounds and established spectroscopic principles, serves as a robust framework for its

identification and analysis. The provided methodologies are designed to be self-validating,

ensuring trustworthy and reproducible results for researchers in the fields of chemistry,

pharmacology, and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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